BenchChemオンラインストアへようこそ!

(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

CXCR4 antagonism GPCR drug discovery chemokine receptor

(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7) is the dihydrochloride salt of the (S)-enantiomer of 8-amino-5,6,7,8-tetrahydroquinoline—a chiral bicyclic diamine containing a pyridine ring fused to a saturated cyclohexane ring bearing a primary amine at the 8-position. This compound operates as a privileged scaffold in two rigorously documented domains: first, as the chiral ligand '(S)-CAMPY' in transition metal (Ir, Rh, Ru)-catalyzed asymmetric transfer hydrogenation for synthesizing enantiopure tetrahydroisoquinoline alkaloids ; second, as the stereochemically defined core for developing potent small-molecule CXCR4 chemokine receptor antagonists, where the constrained (S)-configuration is essential for single-digit nanomolar receptor engagement.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12
CAS No. 865303-57-7
Cat. No. B3030098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
CAS865303-57-7
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1
InChIKeyDTETYNWEDVEEFT-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride (CAS 865303-57-7): Chiral Building Block for Asymmetric Catalysis and CXCR4 Antagonist Discovery


(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7) is the dihydrochloride salt of the (S)-enantiomer of 8-amino-5,6,7,8-tetrahydroquinoline—a chiral bicyclic diamine containing a pyridine ring fused to a saturated cyclohexane ring bearing a primary amine at the 8-position. This compound operates as a privileged scaffold in two rigorously documented domains: first, as the chiral ligand '(S)-CAMPY' in transition metal (Ir, Rh, Ru)-catalyzed asymmetric transfer hydrogenation for synthesizing enantiopure tetrahydroisoquinoline alkaloids [1]; second, as the stereochemically defined core for developing potent small-molecule CXCR4 chemokine receptor antagonists, where the constrained (S)-configuration is essential for single-digit nanomolar receptor engagement [2]. The dihydrochloride salt form provides a measured aqueous solubility of 0.282 mg/mL, facilitating direct use in aqueous-phase reactions and biological assays .

Why (S)-5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride Cannot Be Replaced by Its Enantiomer, Racemate, or Ring-Opened Analogs


The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold resists generic substitution because its biological and catalytic functions are simultaneously governed by absolute stereochemistry, conformational rigidity, and the spatial presentation of the primary amine. In CXCR4 antagonist development, replacing the rigid (S)-configured tetrahydroquinoline core with flexible 2-(aminomethyl)pyridine analogs—an approach explicitly designed to improve synthetic accessibility—results in an approximately 9-fold deterioration in functional potency [1]. In asymmetric catalysis, the (S)-CAMPY ligand induces the opposite absolute configuration in reduction products compared to the (R)-enantiomer, meaning enantiomeric identity directly determines which product stereoisomer is obtained [2]. Furthermore, the non-methylated CAMPY ligand (L1) provides a 12-percentage-point enantioselectivity advantage over its 2-methyl analog Me-CAMPY (L2) in Rh-catalyzed ATH [3], demonstrating that even minor structural modifications within the tetrahydroquinoline class produce measurable performance differences. The dihydrochloride salt form is not interchangeable with the free base when aqueous solubility is required for reaction setup or assay conditions .

Quantitative Differentiation Evidence for (S)-5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride vs Closest Comparators


Constrained (S)-Tetrahydroquinoline Scaffold vs Open 2-(Aminomethyl)pyridine Analogs: CXCR4 Functional Antagonist Potency

The rigid (S)-tetrahydroquinoline scaffold directly enables single-digit nanomolar CXCR4 antagonism. When the constrained THQ core is opened to a flexible 2-(aminomethyl)pyridine—a deliberate medicinal chemistry strategy to improve synthetic tractability—functional potency drops approximately 9-fold. Compound TIQ-15, incorporating the (S,R)-configured tetrahydroquinoline core derived from (S)-5,6,7,8-tetrahydroquinolin-8-amine, inhibits SDF-1-induced Ca2+ flux with an IC50 of 7 nM. In contrast, the corresponding ring-opened pyridine analog 16a, which removes the conformational constraint and chirality of the THQ system, exhibits an IC50 of 62 nM in the same assay [1]. This 55 nM absolute potency difference represents a 9-fold reduction and demonstrates that the constrained THQ geometry is a critical determinant of CXCR4 receptor engagement.

CXCR4 antagonism GPCR drug discovery chemokine receptor structure-activity relationship

Constrained THQ vs Open Pyridine Analogs: Liver Microsomal Stability Profile Inversion

The same structural rigidity that confers CXCR4 potency on the (S)-THQ scaffold incurs a measurable metabolic stability penalty relative to open-chain analogs—defining a clear, quantifiable trade-off that enables informed scaffold selection. The constrained TIQ-15 exhibits only 17% remaining after 10 minutes in mouse liver microsomes (MLM), whereas the ring-opened analog 16a demonstrates 79% remaining under identical conditions [1]. This stark inversion—from 17% to 79% stability—quantifies the metabolic liability of the THQ system and defines the application niche: the (S)-THQ scaffold should be prioritized when potency-driven target engagement outweighs metabolic stability requirements, while open pyridine analogs are preferable when stability-first profiles are needed.

drug metabolism liver microsomal stability ADME metabolic soft spot

CAMPY (L1) vs 2-Methyl-CAMPY (L2) as Chiral Ligands: Enantioselectivity in Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

In rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (substrate I)—a direct precursor to cryptostyline alkaloids—the non-methylated CAMPY ligand (L1, derived from 8-amino-5,6,7,8-tetrahydroquinoline) provides superior enantioselectivity compared to its 2-methyl-substituted analog Me-CAMPY (L2). The RhCp* complex of (R)-CAMPY (catalyst C3) achieves 69% enantiomeric excess (ee), while the corresponding (R)-Me-CAMPY complex (catalyst C4) yields only 57% ee under identical optimized conditions [1]. This 12-percentage-point ee advantage is achieved at quantitative conversion in the presence of La(OTf)3 additive. In contrast, the benchmark Noyori-Ikariya catalyst RhCp*TsDPEN delivers a mere 7% ee for the same substrate [1], confirming that the CAMPY ligand family—and specifically the non-methylated CAMPY—is essential for achieving useful enantioselectivity in this challenging substrate class.

asymmetric catalysis transfer hydrogenation chiral diamine ligand tetrahydroisoquinoline synthesis

(S)-CAMPY in Iridium-Catalyzed ATH: Substrate Scope Expansion to β-Amino Keto Esters with Near-Perfect Enantioselectivity

In iridium(III)-catalyzed ATH, the CAMPY ligand (L1) enables a broad substrate scope that extends beyond simple aryl ketones to synthetically demanding β-amino keto esters—key precursors of β-lactam antibiotics and azetidinones. Using [Cp*Ir(H2O)(L1)]SO4, the reduction of 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate proceeds with 99% ee, yielding the (R,S)-configured diastereomeric alcohol [1]. For standard aryl ketone substrates, the same catalyst system achieves 86% ee in the reduction of 1-(o-tolyl)ethan-1-one [1]. The CAMPY ligand thus outperforms the classical DPEN ligand system by enabling access to β-amino keto ester substrates that are critical for medicinal chemistry but challenging for many established chiral diamine ligands.

asymmetric transfer hydrogenation iridium catalysis β-amino keto esters β-lactam precursors

Procurement-Driven Application Scenarios for (S)-5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride Based on Quantitative Evidence


Synthesis of Enantiopure 1-Aryl-Tetrahydroisoquinoline Alkaloid Precursors via Rh-Catalyzed ATH

For research groups and CDMOs synthesizing 1-aryl-tetrahydroisoquinoline alkaloid intermediates (e.g., cryptostyline, salsolidine derivatives), the (S)-CAMPY ligand enables RhCp*-catalyzed ATH with 69% ee—a 62-percentage-point improvement over the Noyori-Ikariya TsDPEN benchmark which yields only 7% ee for the identical substrate [1]. The dihydrochloride salt form simplifies catalyst preparation by providing the ligand in a water-soluble format directly compatible with the aqueous MeOH/H2O co-solvent system used in the optimized protocol (HCOOH:TEA 1.1:1, 30°C, 18 h) [1]. This scenario applies when the target is the (S)-configured THIQ product using the (R)-CAMPY ligand; for the opposite enantiomer, the (S)-CAMPY ligand (CAS 865303-57-7) is the required procurement choice.

CXCR4 Antagonist Lead Optimization Where Potency Outweighs Metabolic Stability

In early-stage CXCR4 antagonist medicinal chemistry programs where single-digit nanomolar functional potency is the primary screening criterion, the (S)-tetrahydroquinoline scaffold provides a validated starting point achieving IC50 values as low as 7 nM in Ca2+ flux assays [2]. The quantifiable trade-off—a 62-percentage-point reduction in mouse liver microsomal stability relative to open pyridine analogs [2]—means this scaffold is strategically suited for hit-to-lead and lead optimization phases where target engagement is prioritized, with the metabolic liability addressed through subsequent structural modification. Procurement of the (S)-enantiomer specifically is mandatory, as the defined absolute stereochemistry at the 8-position is integral to the pharmacophore's spatial presentation.

Ir(III)-Catalyzed Asymmetric Synthesis of Chiral β-Amino Alcohols from β-Amino Keto Esters

For synthetic chemistry groups requiring enantiopure β-amino alcohols as β-lactam or azetidinone precursors, (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride serves as the direct precursor to the CAMPY L1 ligand. When complexed with [Cp*Ir(H2O)3]SO4, this ligand system delivers 99% ee in the ATH reduction of 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate [3]. The dihydrochloride salt is particularly advantageous in this application because the catalyst preparation and catalytic reaction are conducted in aqueous media, where the salt form's enhanced solubility (0.282 mg/mL ) facilitates reproducible complex formation.

Chiral Ligand Library Screening for Asymmetric Transfer Hydrogenation Catalyst Development

For laboratories benchmarking chiral diamine ligands for ATH catalyst development, (S)-CAMPY dihydrochloride offers a distinct profile characterized by its flat, conformationally rigid pyridine-fused structure—a feature that differentiates it from flexible diamines like DPEN or TsDPEN [4]. The quantitative evidence establishes that CAMPY provides 69% ee when paired with RhCp* (vs 57% ee for Me-CAMPY [1]) and up to 96% ee when paired with Ru-diphosphine systems for acetophenone reduction [4]. This makes (S)-CAMPY dihydrochloride the appropriate procurement choice for chiral ligand screening panels targeting rigid, bidentate N,N-donor ligands with documented performance across multiple transition metals (Ir, Rh, Ru).

Quote Request

Request a Quote for (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.